

Application Note: Analysis of Cinoxate as a Reference Standard in Chromatographic Applications

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Compound of Interest

Compound Name: Cinoxate

Cat. No.: B072691

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Introduction

Cinoxate is an organic compound, specifically an ester of methoxycinnamic acid and 2-ethoxyethanol, that functions as a UVB absorber.[1] It has been used as an active ingredient in sunscreen and other cosmetic formulations to protect the skin from the harmful effects of ultraviolet radiation.[2][3] Accurate and reliable quantification of **Cinoxate** in these products is crucial for ensuring product efficacy, safety, and compliance with regulatory standards.[3] High-Performance Liquid Chromatography (HPLC) with UV detection is a widely recognized and robust method for the quantitative analysis of **Cinoxate** in complex matrices such as creams and lotions.[3][4] This document provides detailed protocols for the use of **Cinoxate** as a reference standard in HPLC and Gas Chromatography-Mass Spectrometry (GC-MS) applications.

Physicochemical Properties of Cinoxate

A thorough understanding of the physicochemical properties of a reference standard is fundamental to method development.

Property	Value	Source
Chemical Name	2-ethoxyethyl (2E)-3-(4-methoxyphenyl)prop-2-enoate	[5]
CAS Number	104-28-9	[5]
Molecular Formula	C14H18O4	[5]
Molecular Weight	250.29 g/mol	[5]
Appearance	Viscous clear to pale yellow liquid	[5][6]
Solubility	Practically insoluble in water; miscible with alcohols, esters, and vegetable oils.	[1][5]
UV λ_{max}	~308 nm	[3]

High-Performance Liquid Chromatography (HPLC) Method

Reversed-phase HPLC (RP-HPLC) is the gold standard for the quantification of **Cinoxate** due to its high specificity, sensitivity, and accuracy.[4]

Quantitative Data Summary

The following table summarizes typical performance characteristics of a validated isocratic RP-HPLC method for **Cinoxate** analysis.

Parameter	Method A: Isocratic RP-HPLC	Method B: Gradient RP-HPLC
Stationary Phase	C18 (150 mm x 4.6 mm, 5 µm)	C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase	Methanol:Water (85:15, v/v)[4]	Gradient of Water (0.5% acetic acid) and Acetonitrile (0.5% acetic acid)[4]
Flow Rate	1.0 mL/min[4]	0.9 mL/min[4]
Detection Wavelength	310 nm[4]	320 nm[4]
Linearity Range	1.0 - 100 µg/mL	Not Specified
Correlation Coefficient (r ²)	> 0.999[4]	Not Specified
Accuracy (Recovery)	98.84% - 99.46%[4]	99.9% - 105.3%[4]
Precision (RSD)	< 1.0%[4]	< 4.6% (Intra-day)[4]
Limit of Detection (LOD)	Not Specified	0.007 - 0.240 µg[4]
Limit of Quantification (LOQ)	Not Specified	0.025 - 0.800 µg[4]

Experimental Protocol: Isocratic RP-HPLC

This protocol details the quantification of **Cinoxate** in a sunscreen cream formulation using an isocratic RP-HPLC method.

1. Materials and Reagents

- **Cinoxate** reference standard (USP grade or equivalent)
- Methanol (HPLC grade)
- Water (HPLC grade or ultrapure)
- Sunscreen cream sample containing **Cinoxate**
- C18 HPLC column (e.g., 150 mm x 4.6 mm, 5 µm particle size)

- HPLC system with UV-Vis detector, pump, and autosampler
- Data acquisition and processing software
- Analytical balance, volumetric flasks, pipettes, syringes, and 0.45 μm syringe filters

2. Standard Solution Preparation

- Stock Standard Solution (1000 $\mu\text{g/mL}$): Accurately weigh 25 mg of **Cinoxate** reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.[3]
- Working Standard Solutions: Serially dilute the stock solution with the mobile phase (Methanol:Water 85:15, v/v) to prepare a series of standards with concentrations ranging from 1.0 $\mu\text{g/mL}$ to 100 $\mu\text{g/mL}$ (e.g., 5, 10, 25, 50, and 100 $\mu\text{g/mL}$).[3] These will be used to construct the calibration curve.

3. Sample Preparation

- Accurately weigh approximately 1.0 g of the sunscreen cream into a 50 mL centrifuge tube.
- Add 10 mL of methanol, vortex for 5 minutes to disperse the sample, and then sonicate for 30 minutes to ensure complete extraction.[3]
- Centrifuge the mixture for 10 minutes at 10,000 rpm.[3]
- Carefully transfer the supernatant to a 25 mL volumetric flask.[3]
- Repeat the extraction on the residue with an additional 8 mL of methanol, centrifuge, and combine the supernatant in the same volumetric flask.[3]
- Bring the flask to volume with methanol.[3]
- Filter the final solution through a 0.45 μm syringe filter into an HPLC vial. A further dilution with the mobile phase may be necessary to bring the concentration within the linear range of the calibration curve.[3]

4. Chromatographic Conditions

- Column: C18, 150 mm x 4.6 mm, 5 µm particle size
- Mobile Phase: Methanol:Water (85:15, v/v)[4]
- Flow Rate: 1.0 mL/min[4]
- Injection Volume: 20 µL
- Column Temperature: Ambient
- Detector Wavelength: 310 nm[4]
- Run Time: Approximately 15 minutes

5. Analysis and Calibration

- Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
- Inject the working standard solutions in ascending order of concentration.
- Inject the prepared sample solution.
- Plot a calibration curve of the peak area versus the concentration of the **Cinoxate** working standards.
- Perform a linear regression analysis to obtain the equation of the line and a correlation coefficient (r^2) of ≥ 0.999 for good linearity.[3]
- Calculate the concentration of **Cinoxate** in the sample using the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

Method

GC-MS can be employed for the identification and quantification of various cosmetic ingredients, including UV filters like **Cinoxate**.

Experimental Protocol: GC-MS

This protocol provides a general procedure for the analysis of **Cinoxate** in cosmetic samples. Method optimization and validation are required for specific applications.

1. Materials and Reagents

- **Cinoxate** reference standard
- Methanol or Dichloromethane (GC grade)
- GC-MS system with a capillary column (e.g., HP-5ms, 30 m x 250 μ m x 0.25 μ m)
- Autosampler vials with inserts

2. Standard Solution Preparation

- Stock Standard Solution (1000 μ g/mL): Prepare by dissolving an accurately weighed amount of **Cinoxate** reference standard in methanol or dichloromethane.
- Working Standard Solutions: Prepare a series of dilutions from the stock solution in the desired concentration range for calibration.

3. Sample Preparation

- Accurately weigh about 0.5 g of the cosmetic sample into a screw-top tube.[\[7\]](#)
- Add 5 mL of methanol or dichloromethane, vortex for 30 seconds, and sonicate for 20 minutes.[\[7\]](#)
- Centrifuge the sample at 5,000 rpm for 15 minutes.[\[7\]](#)
- Transfer the supernatant to an autosampler vial for injection.

4. GC-MS Conditions (Typical)

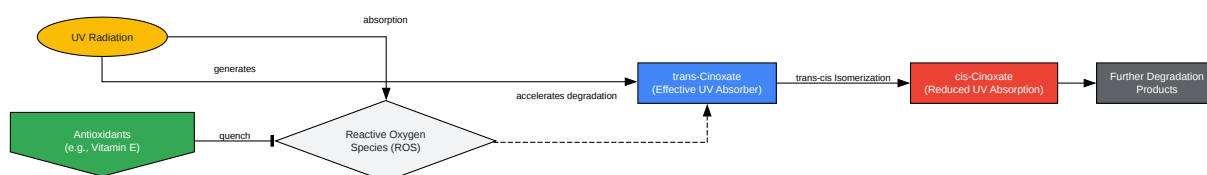
- Injection Mode: Splitless, 1 μ L injection volume[\[7\]](#)
- Column: HP-5ms (30 m x 250 μ m x 0.25 μ m) or equivalent
- Carrier Gas: Helium

- Oven Temperature Program: Start at 150°C, ramp to 290°C. Total run time around 30 minutes. (This is a general program and needs to be optimized for **Cinoxate**).^[7]
- Ion Source: Electron Ionization (EI)
- MS Mode: Selected Ion Monitoring (SIM) for quantification, Full Scan for identification.

5. Data Analysis

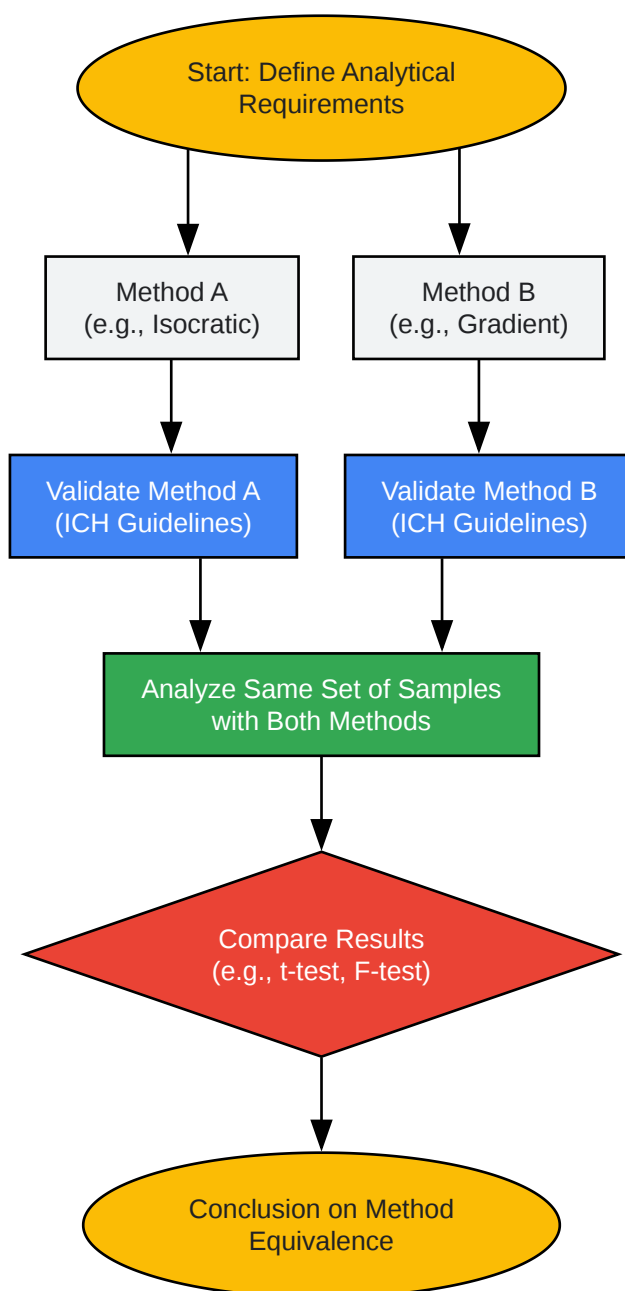
- Identify the **Cinoxate** peak in the chromatogram based on its retention time and mass spectrum.
- Quantify using a calibration curve constructed from the peak areas of the standard solutions.

Mandatory Visualizations



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Caption: Photodegradation pathway of **Cinoxate** and the role of antioxidants.



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Caption: Workflow for the cross-validation of two HPLC methods.

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